molecular formula C17H12ClN3O3 B12884776 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide CAS No. 832102-28-0

4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide

Cat. No.: B12884776
CAS No.: 832102-28-0
M. Wt: 341.7 g/mol
InChI Key: AOEUGQNYIVSOFK-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide (CAS 832102-28-0) is a chemical compound with the molecular formula C17H12ClN3O3 and a molecular weight of 341.75 . This benzamide derivative features a quinoline moiety, a structure frequently explored in medicinal chemistry for its diverse biological activities. The compound is characterized by its distinct molecular structure, which can be represented by the SMILES notation: O=C(NC1=CC=C2N=C(C)C=CC2=C1)C3=CC=C(Cl)C=C3 N+ =O . As a specialty chemical, it serves as a valuable building block or intermediate in organic synthesis and drug discovery projects. Researchers utilize this compound in the design and development of novel therapeutic agents, particularly in high-throughput screening and structure-activity relationship (SAR) studies. Its structural components make it a candidate for investigating protein-ligand interactions and modulating specific biological pathways. The product is offered with comprehensive documentation and is handled with cold-chain transportation to ensure stability and purity upon delivery . This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Strictly prohibited from personal use.

Properties

CAS No.

832102-28-0

Molecular Formula

C17H12ClN3O3

Molecular Weight

341.7 g/mol

IUPAC Name

4-chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide

InChI

InChI=1S/C17H12ClN3O3/c1-10-2-3-11-8-13(5-7-15(11)19-10)20-17(22)14-6-4-12(18)9-16(14)21(23)24/h2-9H,1H3,(H,20,22)

InChI Key

AOEUGQNYIVSOFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

Component Molar Ratio (relative to o-chloronitrobenzene) Notes
o-Chloronitrobenzene 1 Starting material
p-Chlorobenzyltrifluoroborate 1.1 – 1.5 Slight excess to drive reaction
Potassium carbonate (base) 1.8 – 2.2 Weak base to maintain pH 8–10
Phase transfer catalyst (e.g., tetrabutylammonium bromide) 0.2 – 0.8 Facilitates reaction in aqueous phase
Palladium catalyst (e.g., Pd(0) complex) 0.0003 – 0.0009 Catalyst for cross-coupling
Water (solvent) 650 – 730 Aqueous medium

Typical Procedure

  • Mix o-chloronitrobenzene, p-chlorobenzyltrifluoroborate, potassium carbonate, phase transfer catalyst, and palladium catalyst in water.
  • Heat the mixture to 90–100 °C under reflux for several hours.
  • After completion, cool, filter, and extract the product with dichloromethane.
  • Dry the organic layer, evaporate solvent, and recrystallize from ethanol/petroleum ether to obtain 4'-chloro-2-nitrobiphenyl as a yellow-brown solid with yields around 82–84%.

Conversion to 4-Chloro-2-nitrobenzoyl Chloride

To prepare the benzoyl chloride intermediate necessary for amide bond formation, the 4-chloro-2-nitrobenzoic acid derivative is treated with thionyl chloride (SOCl₂):

  • This reaction converts the carboxylic acid group into the more reactive acid chloride.
  • Typically performed in the presence of a catalytic amount of DMF to activate thionyl chloride.
  • Reaction conditions: reflux under anhydrous conditions for 1–3 hours.
  • The acid chloride is isolated by removal of excess thionyl chloride under reduced pressure.

Amide Bond Formation with 2-Methylquinolin-6-amine

The final step involves coupling the prepared 4-chloro-2-nitrobenzoyl chloride with 2-methylquinolin-6-amine to form the target amide:

  • The amine is reacted with the acid chloride in an inert solvent such as dichloromethane or DMF.
  • The reaction is typically carried out at low temperature (0–5 °C) initially to control reactivity, then allowed to warm to room temperature.
  • A base such as triethylamine or pyridine is added to neutralize the HCl formed.
  • After completion, the reaction mixture is quenched, extracted, and purified by recrystallization or chromatography to yield 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Pd-catalyzed cross-coupling o-Chloronitrobenzene, p-chlorobenzyltrifluoroborate, K₂CO₃, Pd catalyst, phase transfer catalyst, water, 90–100 °C reflux 4'-Chloro-2-nitrobiphenyl 82–84 Aqueous weak base conditions
2 Acyl chloride formation Thionyl chloride, catalytic DMF, reflux 4-Chloro-2-nitrobenzoyl chloride >90 Anhydrous conditions
3 Amide bond formation 2-Methylquinolin-6-amine, base (Et₃N), solvent (DCM/DMF), 0–25 °C 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide Variable Purification by recrystallization or chromatography

Research Findings and Notes

  • The palladium-catalyzed cross-coupling method for preparing the nitro-substituted biphenyl intermediate is advantageous due to mild conditions, high yield, and environmental friendliness compared to traditional methods.
  • The use of phase transfer catalysts such as tetrabutylammonium bromide enhances reaction efficiency in aqueous media.
  • The acid chloride intermediate is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.
  • Amide bond formation with heterocyclic amines like 2-methylquinolin-6-amine proceeds smoothly under standard Schotten-Baumann conditions.
  • Spectroscopic characterization (IR, NMR) confirms the presence of amide bonds and nitro groups, consistent with related nitrobenzamide derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

    Reduction: 4-Chloro-N-(2-methylquinolin-6-yl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Chloro-N-(2-carboxyquinolin-6-yl)-2-nitrobenzamide.

Scientific Research Applications

4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs, particularly for its potential anticancer and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.

    Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors involved in critical biological processes.

Comparison with Similar Compounds

2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (CAS 289491-08-3)

  • Structural Difference: Replaces the quinoline ring with a benzothiazole moiety.
  • This may increase binding affinity in biological systems compared to quinoline derivatives .
  • Molecular Formula : C₂₁H₁₃ClN₄O₃S.

4-Chloro-N-(3-chlorophenyl)benzamide

  • Structural Difference : Lacks the nitro group and features a second chlorophenyl ring.
  • Crystallographic studies reveal intramolecular C–H···O interactions and N–H···O hydrogen bonds, stabilizing the crystal lattice .

N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide

  • Structural Difference : Nitro group at the 5-position of the chlorophenyl ring instead of the 2-position.
  • Impact : Altered nitro positioning modifies electronic distribution, affecting dipole moments and solubility. Such positional isomers may exhibit divergent biological activities due to steric and electronic effects .

Functional Group Modifications

2-(4-Chlorobenzoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 903091-28-1)

  • Structural Difference : Contains a benzoyl group instead of nitrobenzamide.
  • The molecular formula (C₂₂H₁₅ClN₂O₂S) includes sulfur, which may confer distinct redox properties .

N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide

  • Structural Difference: Substitutes quinoline with a thiadiazole ring.
  • Impact : The thiadiazole ring introduces two nitrogen atoms, increasing hydrogen-bonding capacity. This modification is critical in agrochemical and pharmaceutical contexts, where such heterocycles often enhance bioavailability .

Physicochemical and Crystallographic Properties

Compound Name Key Structural Features Molecular Formula Notable Properties Reference
Target Compound 2-Methylquinoline, 2-nitrobenzamide C₁₇H₁₂ClN₃O₃ High planarity; potential for intramolecular halogen interactions
2-Chloro-N-[4-(6-methylbenzothiazol)phenyl]-4-nitrobenzamide Benzothiazole, nitro group C₂₁H₁₃ClN₄O₃S Enhanced π-π stacking due to sulfur-containing heterocycle
4-Chloro-N-(3-chlorophenyl)benzamide Dichlorophenyl, no nitro group C₁₃H₉Cl₂NO Stabilized by N–H···O hydrogen bonds; dihedral angle ~3.7° between aromatic rings
N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide Nitro at 5-position C₁₃H₈ClN₃O₄ Altered dipole moment; potential for intermolecular nitro···chloro interactions

Research Findings and Implications

  • Crystallographic Stability: The target compound’s quinoline ring and nitro group may promote halogen bonding (Cl···Cl interactions) and π-π stacking, as observed in analogues like 4-Chloro-N-(3-chlorophenyl)benzamide .
  • Biological Relevance : Benzothiazole derivatives (e.g., CAS 289491-08-3) are often explored for anticancer and antimicrobial activities due to their ability to intercalate DNA .
  • Synthetic Challenges : Nitro group positioning (e.g., 2- vs. 5-nitro isomers) requires precise regioselective synthesis, as highlighted in corrected structural reports .

Biological Activity

4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group, a nitro group, and a quinoline moiety, which contribute to its biological activity. The presence of these functional groups influences its interaction with various biological targets, enhancing its pharmacological properties.

The biological activity of 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide is primarily attributed to its ability to inhibit specific enzymes and pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, it may affect other cellular processes involved in cancer cell proliferation.
  • Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. It induces apoptosis in cancer cells by disrupting the cell cycle and inhibiting DNA/RNA synthesis. For instance, studies have reported that at higher concentrations, the compound causes accumulation of cancer cells in the G0/G1 phase, effectively halting their proliferation .

Study 1: Anticancer Efficacy

A study evaluated the effects of 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide on colorectal cancer cells. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through mechanisms involving DNA damage and cell cycle arrest .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against several pathogenic bacteria. The results highlighted its potential as a treatment option for infections that are resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide can be further understood through structure-activity relationship studies. Modifications in the chemical structure, such as varying substituents on the quinoline ring or altering the position of the nitro group, can significantly impact its potency and selectivity against specific targets.

ModificationEffect on Activity
Chloro GroupEnhances binding affinity
Nitro GroupIncreases reactivity with cellular targets
QuinolineEssential for biological activity

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 2-methylquinolin-6-amine with 4-chloro-2-nitrobenzoyl chloride under anhydrous conditions. Key parameters include:

  • Solvent choice : Use of DMF or THF to stabilize intermediates and enhance reactivity .
  • Temperature control : Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of the acyl chloride).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves nitrobenzamide derivatives from unreacted starting materials .
    Yield optimization (~65–75%) requires stoichiometric excess of the acyl chloride (1.2–1.5 eq.) and inert atmosphere to prevent oxidation .

Q. How can NMR spectroscopy distinguish regioisomeric impurities in this compound?

Methodological Answer:

  • ¹H NMR : The quinoline proton (H-3) resonates as a singlet at δ 8.3–8.5 ppm, while H-7 and H-8 protons split into doublets (J = 8–9 Hz) due to coupling. Impurities like unreacted 2-methylquinolin-6-amine show distinct NH₂ signals (δ 5.8–6.2 ppm) .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 168–170 ppm. Nitro group proximity deshields adjacent aromatic carbons, shifting them to δ 125–135 ppm .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Data collection : High-resolution X-ray diffraction (Mo-Kα, λ = 0.71073 Å) at 120 K reduces thermal motion artifacts.
  • Refinement : SHELXL refines anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are placed geometrically and refined isotropically .
  • Validation : ORTEP-3 visualizes thermal ellipsoids to confirm bond lengths (C–C: 1.48–1.52 Å; C–N: 1.34–1.38 Å) and angles (120° for aromatic rings) . Discrepancies >3σ trigger re-examination of twinning or disorder .

Q. What computational methods validate the compound’s electronic properties for QSAR modeling?

Methodological Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set computes HOMO/LUMO energies. The nitro group’s electron-withdrawing effect lowers LUMO (-1.8 eV), enhancing electrophilicity .
  • Molecular docking : Autodock Vina assesses binding affinity to targets (e.g., kinase enzymes). The 2-methylquinoline moiety shows π-π stacking with tyrosine residues (binding energy ≤ -8.5 kcal/mol) .

Q. How should researchers address contradictions between experimental and predicted solubility data?

Methodological Answer:

  • Experimental validation : Use shake-flask method (pH 7.4 buffer, 25°C) with HPLC quantification. Predicted logP (4.2) often overestimates solubility; experimental logP (3.8) better aligns with partition coefficients .
  • Error analysis : Discrepancies may arise from neglecting solvent-accessible surface area (SASA) in QSPR models. Include SASA descriptors in regression analysis to improve accuracy .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing bioactivity data with high variability?

Methodological Answer:

  • Outlier detection : Grubbs’ test (α = 0.05) identifies extreme values in dose-response curves.
  • Nonlinear regression : Fit IC₅₀ values using four-parameter logistic models (Hill slope >1 indicates positive cooperativity) .
  • Error propagation : Monte Carlo simulations quantify uncertainty in EC₅₀ estimates due to instrument noise .

Q. How can researchers differentiate between crystallographic disorder and genuine conformational flexibility?

Methodological Answer:

  • Occupancy refinement : SHELXL adjusts site occupancy factors (SOFs) for disordered atoms. SOFs <0.5 suggest static disorder (e.g., rotational isomers) .
  • Comparative analysis : Overlay multiple crystal structures from different batches. Persistent disorder across datasets implies intrinsic flexibility, while batch-specific issues indicate crystallization artifacts .

Advanced Characterization Techniques

Q. What mass spectrometry techniques identify degradation products under accelerated stability conditions?

Methodological Answer:

  • LC-HRMS : ESI(+) mode with Q-TOF detects [M+H]⁺ ions (m/z 356.05 for parent compound). Degradation products (e.g., hydrolyzed amide, m/z 332.02) are identified via exact mass (<5 ppm error) .
  • Fragmentation patterns : MS/MS of m/z 356.05 shows loss of NO₂ (Δm = -46) and Cl (Δm = -35), confirming nitro and chloro substituents .

Mechanistic Studies

Q. How can isotopic labeling elucidate the metabolic pathway of this compound in vitro?

Methodological Answer:

  • ¹³C-labeling : Synthesize the compound with ¹³C at the benzamide carbonyl. LC-MS tracks ¹³CO₂ release (m/z 45) in hepatocyte assays, indicating oxidative metabolism .
  • Deuterium exchange : Introduce D-labels at the quinoline’s methyl group. Retained deuterium in urine metabolites suggests non-CYP450 clearance pathways .

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